molecular formula C8H18N2O4S B6151927 tert-butyl N-(3-sulfamoylpropyl)carbamate CAS No. 475060-41-4

tert-butyl N-(3-sulfamoylpropyl)carbamate

Cat. No.: B6151927
CAS No.: 475060-41-4
M. Wt: 238.3
InChI Key:
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Description

tert-Butyl N-(3-sulfamoylpropyl)carbamate: is a chemical compound with the molecular formula C8H18N2O4S. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylsulfonamide. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the reaction. The reaction can be represented as follows:

tert-Butyl carbamate+3-aminopropylsulfonamidetert-butyl N-(3-sulfamoylpropyl)carbamate\text{tert-Butyl carbamate} + \text{3-aminopropylsulfonamide} \rightarrow \text{this compound} tert-Butyl carbamate+3-aminopropylsulfonamide→tert-butyl N-(3-sulfamoylpropyl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-sulfamoylpropyl)carbamate can undergo oxidation reactions, where the sulfamoyl group may be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can also undergo reduction reactions, where the carbamate group may be reduced to form amines.

    Substitution: Substitution reactions can occur at the carbamate group, where the tert-butyl group may be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Alkyl or aryl carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-sulfamoylpropyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it useful in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function.

Medicine: this compound has potential applications in drug development. It can be used as a building block for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-sulfamoylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

    tert-Butyl N-(2-sulfamoylethyl)carbamate: A similar compound with a shorter alkyl chain.

    tert-Butyl N-(4-sulfamoylbutyl)carbamate: A similar compound with a longer alkyl chain.

Uniqueness: tert-Butyl N-(3-sulfamoylpropyl)carbamate is unique due to its specific alkyl chain length and the presence of both carbamate and sulfamoyl functional groups. This combination allows for versatile reactivity and a wide range of applications in different fields.

Properties

CAS No.

475060-41-4

Molecular Formula

C8H18N2O4S

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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